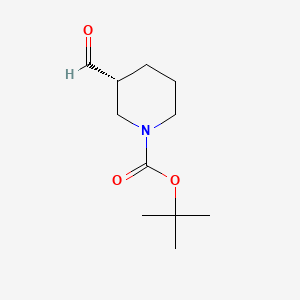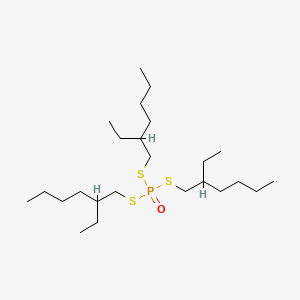
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate
Descripción general
Descripción
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate: is a phosphorus-containing compound known for its high selectivity towards inorganic cations. It is commonly used as a solvent mediator in various applications, including the construction of mexiletine-sensitive and serotonin-selective membrane electrodes .
Mecanismo De Acción
Target of Action
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is a phosphorus compound containing a phosphoryl group . It has high selectivity towards inorganic cations . This compound is primarily used as a solvent mediator in constructing mexiletine-sensitive membrane electrodes .
Mode of Action
The compound interacts with its targets by mediating the solvent in which the target is present . It has been shown to be an effective solvent mediator for constructing a mexiletine-sensitive membrane electrode in combination with an ion-exchanger .
Biochemical Pathways
It is known that the compound has a high selectivity towards inorganic cations , suggesting that it may influence pathways involving these ions.
Result of Action
The compound has been shown to be effective in constructing a mexiletine-sensitive membrane electrode, which can be used to determine the level of mexiletine in saliva . This is quite effective for controlling the dose of this drug noninvasively .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, it showed the highest sensitivity to mexiletine in phosphate-buffered physiological saline containing 0.15 mol L −1 NaCl and 0.01 mol L −1 NaH 2 PO 4 /Na 2 HPO 4 (pH 7.4) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate typically involves the reaction of phosphorus trichloride with 2-ethylhexanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: S,S,S-Tris(2-ethylhexyl)phosphorotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphoryl group and the sulfur atoms in the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Tris(2-ethylhexyl) phosphate: Another phosphorus-containing compound used as a plasticizer and extractant.
Tris(2-ethylhexyl) phosphite: Known for its use in the production of flame retardants and stabilizers.
Uniqueness: S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is unique due to its high selectivity towards inorganic cations and its effectiveness as a solvent mediator in constructing ion-selective electrodes.
Propiedades
IUPAC Name |
3-[bis(2-ethylhexylsulfanyl)phosphorylsulfanylmethyl]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OPS3/c1-7-13-16-22(10-4)19-27-26(25,28-20-23(11-5)17-14-8-2)29-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYBLYKQDZTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CSP(=O)(SCC(CC)CCCC)SCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51OPS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746777 | |
| Record name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181629-03-8 | |
| Record name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S,S,S-Tris(2-ethylhexyl)phosphorotrithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of S,S,S-Tris(2-ethylhexyl) phosphorotrithioate in membrane electrodes?
A1: S,S,S-Tris(2-ethylhexyl) phosphorotrithioate acts as a solvent mediator in membrane electrodes. [, ] This means it helps facilitate the selective transport of target ions across the membrane, ultimately contributing to the electrode's ability to detect and measure specific substances. Both studies demonstrate its effectiveness in developing electrodes sensitive to mexiletine [] and serotonin [], respectively.
Q2: How does the choice of S,S,S-Tris(2-ethylhexyl) phosphorotrithioate as a solvent mediator impact the performance of the membrane electrode?
A2: While the provided abstracts don't delve into specific performance metrics, the fact that S,S,S-Tris(2-ethylhexyl) phosphorotrithioate enabled the creation of functional mexiletine- and serotonin-sensitive electrodes suggests it possesses desirable properties for this application. [, ] These properties might include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [(1R,3R)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/new.no-structure.jpg)


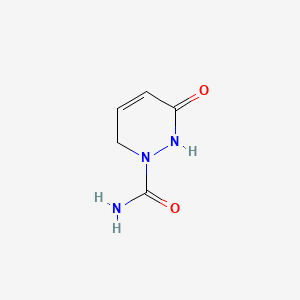

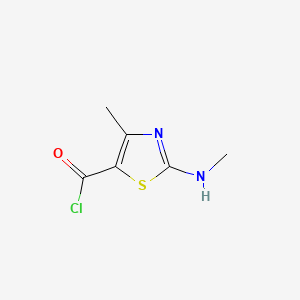
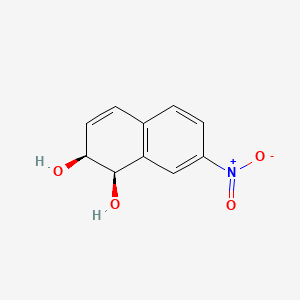
![Methyl 2-mercaptobenzo[D]thiazole-6-carboxylate](/img/structure/B574835.png)
